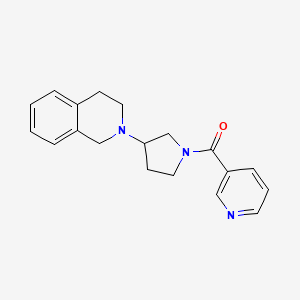
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties. The molecular formula is C23H28N2O with a molecular weight of approximately 380.5 g/mol. Its structure includes a pyrrolidine ring and a pyridine moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 2034358-25-1 |
Pharmacological Potential
Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit a range of biological activities, including:
- Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data suggest that derivatives of this compound could exhibit antibacterial or antifungal activities.
The proposed mechanism involves the interaction of the compound with specific biological targets such as enzymes and receptors. For instance, it may modulate the activity of certain kinases or G-protein coupled receptors, influencing various signaling pathways.
Study on Antioxidant Properties
A study evaluating the antioxidant capacity of related compounds found that those with similar structural features showed significant inhibition of lipid peroxidation and enhanced radical scavenging ability. This suggests that our compound may also possess these beneficial properties .
Anti-inflammatory Research
In vitro studies have demonstrated that compounds with the dihydroisoquinoline structure can significantly reduce the secretion of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS). This indicates potential therapeutic applications in conditions like arthritis or chronic inflammation .
Comparative Analysis with Similar Compounds
To better understand the activity of this compound, we can compare it with other structurally similar compounds:
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(16-6-3-9-20-12-16)22-11-8-18(14-22)21-10-7-15-4-1-2-5-17(15)13-21/h1-6,9,12,18H,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNOEBLOEMAURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














